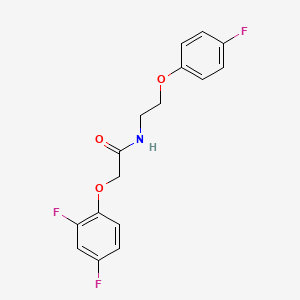

2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves several strategies including direct fluorination, utilization of fluorinated phenols, and specific reagents aimed at introducing fluorine atoms or fluorinated groups into the molecule. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound prepared via direct fluorination, exhibits the capability to fluorinate various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996). Similarly, novel acetamide derivatives have been synthesized for their potential herbicidal activities, demonstrating the versatility of such compounds (Wu et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been confirmed through comprehensive spectroscopic analysis and crystallizes in the orthorhombic crystal system, showcasing intermolecular hydrogen bonding (Sharma et al., 2018).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the substituents and the electronic nature of the fluorophenoxy groups. The presence of fluorine atoms significantly affects the chemical behavior, making these compounds useful intermediates in organic synthesis. For instance, difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, serving as precursors for various synthetic transformations (Bordeau et al., 2006).

Wissenschaftliche Forschungsanwendungen

Novel Fluorinating Agents

R. Banks et al. (1996) discussed the synthesis and applications of perfluoro-[N-(4-pyridyl)acetamide], a novel site-selective electrophilic fluorinating agent. Although not directly mentioning 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide, their research highlights the broader context of developing new fluorinating agents and their utility in modifying organic compounds, which is relevant for understanding the potential applications of specific fluorinated compounds like this compound in scientific research (Banks, Besheesh, & Tsiliopoulos, 1996).

Herbicidal Activity

Daoxin Wu et al. (2011) synthesized and evaluated the herbicidal activities of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides. While this study focuses on a different compound, it underscores the potential of fluorophenoxyacetamide derivatives in developing effective herbicides against various weeds. Such research indicates the possible applications of specific compounds like this compound in agriculture and pest management (Wu et al., 2011).

Anticancer Drug Development

G. Sharma et al. (2018) discussed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug. This highlights the role of phenoxyacetamide derivatives in medical research, particularly in designing molecules with promising biological activities against cancer. It suggests the importance of exploring the biological activities of similar compounds, including this compound, for therapeutic applications (Sharma et al., 2018).

Corrosion Inhibition

H. Lgaz et al. (2017) investigated the corrosion inhibition behavior of three chalcone derivatives for mild steel in hydrochloric acid solution. This study, although focusing on chalcone derivatives, illustrates the potential of organic compounds, including fluorophenoxyacetamide derivatives, in corrosion inhibition applications. Such compounds could be explored for their effectiveness in protecting metals against corrosion, which has implications for industrial maintenance and longevity (Lgaz et al., 2017).

Synthesis and Characterization of Potential Pesticides

E. Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, indicating the potential of such compounds as pesticides. This research underscores the importance of synthesizing and studying the properties of phenoxyacetamide derivatives, including this compound, for potential use in pest control and agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c17-11-1-4-13(5-2-11)22-8-7-20-16(21)10-23-15-6-3-12(18)9-14(15)19/h1-6,9H,7-8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVZZOZOGDCKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)COC2=C(C=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)

![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)